![molecular formula C4H7ClN4S B1447097 4-甲基-[1,2,3]噻二唑-5-甲酰胺 CAS No. 1355334-85-8](/img/structure/B1447097.png)
4-甲基-[1,2,3]噻二唑-5-甲酰胺
描述
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a bioactive nitrogen-containing heterocycle . It has been the subject of research due to its potential antimicrobial activity, particularly against Gram-positive bacteria .
Synthesis Analysis
The synthesis of new derivatives of 4-methyl-[1,2,3]thiadiazole-5-carboxamidine has been reported in the literature . The synthesis involves the creation of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .作用机制
Target of Action
The primary target of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is Gram-positive bacteria . The compound has shown potential antimicrobial activity, suggesting that it may interact with key proteins or enzymes within these bacteria to exert its effects .
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, disrupting its structure or function and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it impacts pathways essential for bacterial growth and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is currently limited. The compound’s lipophilicity has been studied, which is an important factor influencing its absorption and distribution within the body .
Result of Action
The primary result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is the inhibition of growth in Gram-positive bacteria . This suggests that the compound could have potential use as an antimicrobial agent .
实验室实验的优点和局限性
One advantage of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine. One area of interest is the development of new 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine, which may provide insights into its potential therapeutic applications. In addition, more studies are needed to determine the long-term effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on human health, particularly in the context of its potential use as a drug. Finally, the use of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in agriculture warrants further investigation, particularly in terms of its potential to enhance plant growth and protect against fungal infections.
科学研究应用
抗菌活性
4-甲基-[1,2,3]噻二唑-5-甲酰胺及其衍生物已被研究用于其潜在的抗菌作用,特别是针对革兰氏阳性菌 . 新型衍生物的合成导致了具有显著生物活性的化合物,其中一种化合物的最低抑菌浓度 (MIC) 低至 1.95–15.62 µg/mL . 这表明开发新型抗生素以对抗耐药细菌菌株具有广阔前景。
亲脂性和药物设计
这些化合物的亲脂性是其作为药物潜力的关键因素 . 研究表明,亲脂性会影响抗菌活性,一些衍生物由于亲脂性较低而表现出更好的性能 . 这种关系对于新药设计至关重要,因为它会影响其吸收、分布、代谢和排泄 (ADME) 特性。
抗癌特性
噻二唑衍生物,包括 4-甲基-[1,2,3]噻二唑-5-甲酰胺的衍生物,在抗癌研究中显示出希望 . 它们抑制癌细胞生长的能力使其成为进一步研究和潜在纳入化学治疗方案的有价值候选者。
抗癫痫潜力
1,2,3-噻二唑的结构单元与抗癫痫特性有关 . 对 4-甲基-[1,2,3]噻二唑-5-甲酰胺衍生物的研究可能导致开发新的抗癫痫药物。
杀虫和抗阿米巴活性
已发现具有 1,2,3-噻二唑结构的化合物具有杀虫和抗阿米巴活性 . 这为它们在农业和制药应用中控制害虫和阿米巴感染提供了可能性。
新型杂环化合物的合成
4-甲基-[1,2,3]噻二唑-5-甲酰胺是合成多种新型杂环化合物的先驱 . 这些化合物具有多种应用,包括开发具有独特化学和物理性质的新材料。
生化分析
Biochemical Properties
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.
Cellular Effects
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.
Metabolic Pathways
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.
属性
IUPAC Name |
4-methylthiadiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGMCPWNWZPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



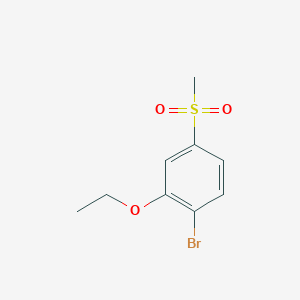

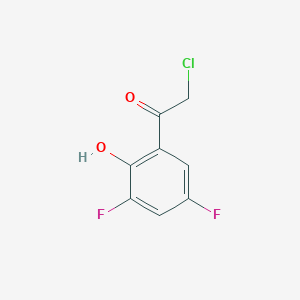
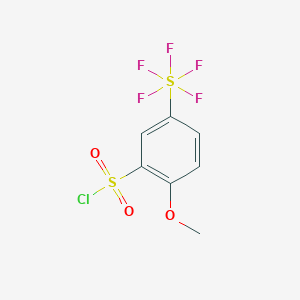
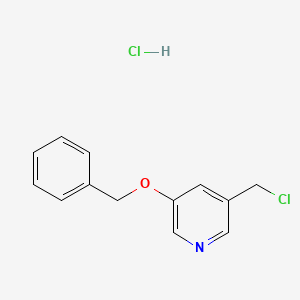
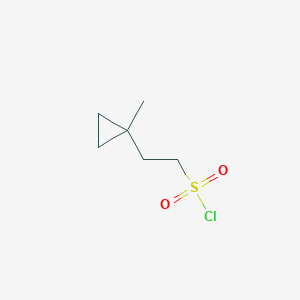
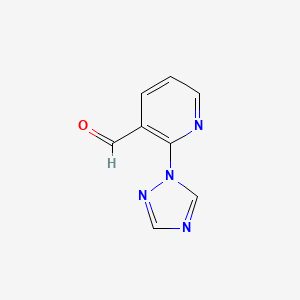

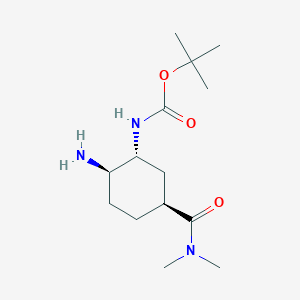

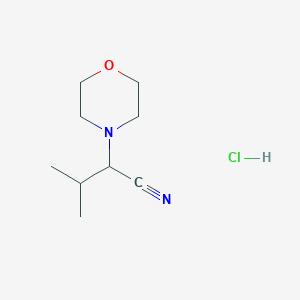
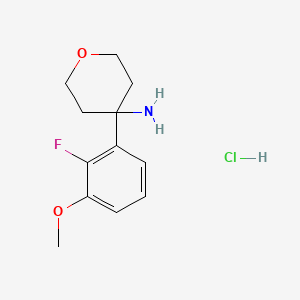

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)